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In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical
determinant of reaction efficiency and the final properties of the cured material. Both
thioxanthene and benzophenone are widely employed as Type Il photoinitiators, operating via
a hydrogen abstraction mechanism. This guide provides an objective comparison of their
performance, supported by available experimental data, detailed methodologies for key
experiments, and visualizations of their photochemical pathways.

Executive Summary

Thioxanthene and benzophenone are aromatic ketones that, upon excitation by UV light, can
initiate free radical polymerization in the presence of a co-initiator, typically a tertiary amine.
The core difference in their chemical structure, the substitution of the carbonyl bridge oxygen in
benzophenone with a sulfur atom in thioxanthene, leads to distinct photophysical and
photochemical properties.

Generally, thioxanthene and its derivatives exhibit a red-shifted UV absorption spectrum
compared to benzophenone. This allows for the use of longer wavelength UV light sources,
such as light-emitting diodes (LEDs), which are becoming increasingly prevalent due to their
energy efficiency and longevity. While both are effective photoinitiators, the choice between
them often depends on the specific application, including the desired curing speed, the spectral
output of the light source, and the other components in the photocurable formulation.
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Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for thioxanthene and

benzophenone. It is important to note that a direct side-by-side comparison under identical

experimental conditions is not readily available in the literature. Therefore, the data presented

here is collated from various sources and should be interpreted with consideration of the

specified conditions.

Table 1: Photophysical and Photochemical Properties

Property

Thioxanthene

Benzophenone

Key Differences &
Notes

Photoinitiator Type

Type Il (Hydrogen

Type Il (Hydrogen

Both require a co-

initiator to generate

UV Absorption
Maximum (Amax)

Abstraction) Abstraction) o ]
initiating radicals.
Thioxanthene's
~254 nm, with a absorption extends to

~260 nm, ~380 nm

weaker n-Tt* transition
around 330-350 nm

longer wavelengths,
making it suitable for
LED curing.[1]

Molar Extinction

Coefficient (€) at Amax

Generally higher at

longer wavelengths

Varies with

wavelength and

Higher € at the
emission wavelength

of the light source

than benzophenone solvent leads to more efficient
light absorption.
Both have high triplet
Triplet State Energy energies, enabling
~65.5 kcal/mol ~69 kcal/mol

(ET)

efficient energy

transfer.

Phosphorescence
Quantum Yield (Pp)

~0.05 (in ethanol at
77K)

0.74 (in ethanol at
77K)

Benzophenone has a
significantly higher
phosphorescence

gquantum yield.
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Table 2: Performance in Free Radical Polymerization of Acrylates

Thioxanthene-
Parameter
based System

Benzophenone-
based System

Experimental
Conditions & Notes

o Generally higher,
Polymerization Rate

especially with LED
(Rp)

light sources

Dependent on the
efficiency of hydrogen
abstraction from a co-

initiator

Performance is highly
dependent on the
specific monomer, co-
initiator, and light

source.

Final Monomer Can achieve high

Conversion conversion

Can achieve high

conversion

Dependent on
formulation and curing
conditions. Some
studies suggest
thioxanthene systems
can lead to higher

final conversion.

Photochemical Mechanisms

Both thioxanthene and benzophenone initiate polymerization through a similar multi-step

process involving a co-initiator. The general mechanism is depicted below.
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Caption: General mechanism of Type Il photoinitiation.
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Experimental Protocols

To facilitate a standardized comparison of photoinitiator performance, the following
experimental protocols are provided.

UV-Visible Absorption Spectroscopy

Objective: To determine and compare the UV-Vis absorption spectra of thioxanthene and
benzophenone.

Methodology:

o Sample Preparation: Prepare dilute solutions of thioxanthene and benzophenone in a
suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration
(e.g., 0.01 wt%).

¢ Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

e Measurement:
o Fill a quartz cuvette with the pure solvent to be used as a reference.
o Record a baseline spectrum with the solvent in both the sample and reference beams.
o Fill a quartz cuvette with the photoinitiator solution.

o Scan a range of wavelengths (e.g., 200-500 nm) to record the absorbance spectrum of the
photoinitiator solution.

o Data Analysis: Plot absorbance versus wavelength to obtain the UV-Vis absorption spectrum.
Identify the wavelength of maximum absorbance (Amax) and determine the molar extinction
coefficient (¢) at this wavelength using the Beer-Lambert law (A = €cl), where A'is the
absorbance, c is the concentration, and | is the path length of the cuvette.

Measurement of Photopolymerization Kinetics using
Real-Time FTIR
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Objective: To determine and compare the photopolymerization kinetics (rate of polymerization
and final monomer conversion) of an acrylate formulation initiated by thioxanthene and
benzophenone.

Methodology:

» Formulation Preparation: Prepare a photocurable formulation containing a monomer (e.g.,
trimethylolpropane triacrylate, TMPTMA), a co-initiator (e.g., triethylamine, TEA), and the
photoinitiator (thioxanthene or benzophenone) at a specific weight ratio.

 Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a
real-time monitoring accessory and a UV/LED light source with a controlled intensity.

¢ Measurement:

o Place a small drop of the formulation between two KBr plates separated by a spacer of
known thickness to create a thin film.

o Record an initial IR spectrum of the uncured sample.

o Expose the sample to the UV/LED light source to initiate polymerization.

o Simultaneously, record IR spectra at regular, short intervals (e.g., every second).
o Data Analysis:

o Monitor the decrease in the peak area of the acrylate C=C double bond absorption band
(typically around 1635 cm~t and 810 cm™1).

o Calculate the degree of conversion at each time point using the formula: Conversion (%) =
[(Ao - At) / Ao] * 100 where Ao is the initial peak area of the acrylate band and At is the
peak area at time t.

o Plot the conversion versus time to obtain the polymerization profile. The rate of
polymerization (Rp) can be determined from the slope of this curve.
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Caption: Experimental workflow for RT-FTIR analysis.
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Determination of Photochemical Quantum Yield

Objective: To determine and compare the quantum yield (®) of radical formation for
thioxanthene and benzophenone.

Methodology:

 Principle: The quantum yield is the number of photochemical events (in this case, radical
formation) that occur per photon absorbed. A common method involves using a chemical
actinometer to measure the photon flux of the light source.

» Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., a mercury lamp
with filters or an LED), and quartz cuvettes.

e Procedure (using a chemical actinometer like ferrioxalate):
o Photon Flux Determination:

» [rradiate a solution of the chemical actinometer (e.g., potassium ferrioxalate) for a
specific time.

» Measure the change in absorbance of the actinometer solution at a specific wavelength.

» Calculate the number of photons absorbed by the actinometer solution using its known
guantum yield. This calibrates the photon flux of the light source.

o Photoinitiator Photolysis:

» Prepare a solution of the photoinitiator (thioxanthene or benzophenone) in a suitable

solvent.
» [rradiate the photoinitiator solution with the calibrated light source for a specific time.

= Monitor the disappearance of the photoinitiator or the formation of a product using UV-

Vis spectroscopy.

o Data Analysis:
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o Calculate the number of photoinitiator molecules that have reacted.

o Calculate the number of photons absorbed by the photoinitiator solution during the

irradiation time.

o The quantum yield (®) is the ratio of the number of reacted photoinitiator molecules to the

number of absorbed photons.

Conclusion

Both thioxanthene and benzophenone are highly effective Type Il photoinitiators. The primary
advantage of thioxanthene lies in its red-shifted absorption spectrum, which makes it
particularly well-suited for modern LED curing systems that operate at longer wavelengths.[1]
Benzophenone, on the other hand, is a well-established and cost-effective photoinitiator for
traditional mercury lamp-based UV curing. The choice between these two photoinitiators will
ultimately be guided by the specific requirements of the application, including the light source,
desired cure speed, and cost considerations. For applications in drug development and the
fabrication of biomedical devices, the potential for leaching of the photoinitiator and its
byproducts should also be carefully considered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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